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Compound of Interest

Compound Name: Survodutide

Cat. No.: B15605024

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary and secondary
endpoints in clinical trials for Survodutide, a dual glucagon receptor (GCGR) and glucagon-
like peptide-1 receptor (GLP-1R) agonist. The protocols detailed below are based on
methodologies employed in key clinical studies for obesity and Metabolic Dysfunction-
Associated Steatohepatitis (MASH).

Survodutide's Mechanism of Action: A Dual Agonist
Approach

Survodutide is an investigational treatment that concurrently activates both the glucagon and
GLP-1 signaling pathways.[1] This dual agonism is hypothesized to offer synergistic effects on
weight reduction and glycemic control.[2] The GLP-1R activation is known to enhance insulin
secretion, suppress appetite, and slow gastric emptying.[3] The GCGR activation may increase
energy expenditure and have direct effects on the liver to reduce fat content.[4][5]
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Survodutide's dual agonist signaling pathway.
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Primary and Secondary Endpoints in Obesity
Clinical Trials (SYNCHRONIZE™-1 & -2)

The SYNCHRONIZE™-1 and SYNCHRONIZE™-2 are Phase lll clinical trials evaluating the
efficacy and safety of Survodutide for weight management in adults with obesity or
overweight, with (SYNCHRONIZE™-2) and without (SYNCHRONIZE™-1) type 2 diabetes.[1]

[EIL71[81[°]

Summary of Endpoints

Endpoint Category Endpoint Trial

Mean percentage change in
Primary body weight from baseline to SYNCHRONIZE™-1 & -2
week 76.[1][6][7]1[8][9]

Proportion of participants
achieving 25% body weight

_ _ SYNCHRONIZE™-1 & -2
reduction from baseline to

week 76.[1][6][7][8][°]

Proportion of participants
achieving body weight

Secondary ] SYNCHRONIZE™-1 & -2
reductions of 210%, =15%,

and =20% at week 76.[5][7]

Change in systolic blood
pressure from baseline.[1][6][8] SYNCHRONIZE™-1 & -2

[9]

Change in measures of
glycemia (e.g., HbALc).[1][6][8] SYNCHRONIZE™-1 & -2
[°]

Change in waist
. SYNCHRONIZE™-1 & -2
circumference.[6]

Change in body composition
and liver fat content (via MRI). SYNCHRONIZE™-1 Substudy

[1]ie]8e]
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Experimental Protocols

o Equipment: Calibrated, high-quality digital scales.
e Procedure:
1. Participants should wear light clothing and no shoes.
2. Two separate weight measurements are taken and the average is recorded.
3. Measurements are taken at baseline and at specified follow-up visits (e.g., week 76).
» Equipment: Standardized and calibrated automated oscillometric blood pressure device.
e Procedure:
1. Participants should be seated in a quiet room for at least 5 minutes before measurement.
2. The appropriate cuff size should be used for the participant's arm circumference.
3. Three separate readings are taken at 1-2 minute intervals.
4. The average of the last two readings is recorded as the final blood pressure.
e Biomarkers:
o Glycated Hemoglobin (HbAlc)
o Fasting Plasma Glucose (FPG)
e Procedure:

1. HbAlc: Awhole blood sample is collected in an EDTA tube. Analysis is performed using a
National Glycohemoglobin Standardization Program (NGSP) certified assay.

2. FPG: A blood sample is collected after an overnight fast of at least 8 hours. Plasma is
separated and glucose concentration is measured using a standardized enzymatic assay.
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Primary and Secondary Endpoints in MASH Clinical
Trials

A Phase Il trial has evaluated the efficacy and safety of Survodutide in adults with MASH and
liver fibrosis (F1-F3 stages).

Summary of Endpoints and Key Results

Key Results (Survodutide

Endpoint Category Endpoint
vs. Placebo)

] o Up to 83.0% of participants on
Histological improvement of ) ) )
] ) ] Survodutide achieved this
Primary MASH without worsening of )
i ) endpoint versus 18.2% on
fibrosis at 48 weeks.
placebo.[4]

Up to 52.3% of participants on
Survodutide showed
improvement in fibrosis versus

Improvement in liver fibrosis by
25.8% on placebo.[4] In a sub-

Secondary at least one stage without ) ) )
analysis of patients with F2

and F3 fibrosis, up to 64.5%
showed improvement versus
25.9% with placebo.[1][4]

worsening of MASH.

) o Up to a 64.3% relative
Relative reduction in liver fat ) ] )
reduction with Survodutide
content. ]
versus 7.3% with placebo.[4]

A reduction of 2.80 - 3.30 with

Absolute change in NAFLD ) )
Survodutide versus 0.40 with

Activity Score (NAS).
placebo.

Experimental Protocols

e Procedure:

1. Aliver biopsy is obtained at baseline and at the end of treatment (e.g., 48 weeks).
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2. The biopsy samples are processed, stained (e.g., with Hematoxylin and Eosin, Masson's
trichrome), and evaluated by at least two independent pathologists blinded to treatment
allocation.

Scoring System: The NAFLD Activity Score (NAS) from the NASH Clinical Research Network
is used to score the histological features:

o Steatosis (0-3)

o Lobular inflammation (0-3)

o Hepatocyte ballooning (0-2)

o Fibrosis (0-4)

Endpoint Definition:

o MASH Improvement: A decrease in NAS of 22 points, with a decrease of =1 point in either
lobular inflammation or ballooning, and no worsening of fibrosis.

o Fibrosis Improvement: A decrease in fibrosis stage of =1 with no worsening of MASH.

Equipment: 1.5T or 3T MRI scanner.

Technique: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).

Procedure:

1. Participants undergo a non-contrast abdominal MRI scan at baseline and at the end of
treatment.

2. A multi-echo 3D gradient-echo sequence is used to acquire images of the entire liver.

3. Software is used to process the images and generate a PDFF map, which quantifies the
percentage of fat in the liver tissue.

4. The mean PDFF across multiple regions of interest in the liver is calculated.
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Standard Randomized Controlled Trial Workflow

The Survodutide clinical trials follow a standard randomized, double-blind, placebo-controlled
design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Survodutide for treatment of obesity: rationale and design of two randomized phase 3
clinical trials (SYNCHRONIZE™-1 and -2) - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Phase lll studies to investigate survodutide for people living with obesity and overweight,
with and without diabetes, cardiovascular disease and chronic kidney disease — Company
Announcement - FT.com [markets.ft.com]

» 3. ClinicalTrials.gov [clinicaltrials.gov]
e 4. Pardon Our Interruption [boehringer-ingelheim.com]
e 5. pharmacytimes.com [pharmacytimes.com]

e 6. Survodutide for treatment of obesity: rationale and design of two randomized phase 3
clinical trials (SYNCHRONIZE™-1 and -2) - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. Survodutide for treatment of obesity: rationale and design of two randomized phase 3
clinical trials (SYNCHRONIZE™-1 and -2) [asoi.info]

o 8. researchgate.net [researchgate.net]
e 9. bariatricnews.net [bariatricnews.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Survodutide Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605024#primary-and-secondary-endpoints-in-
survodutide-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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